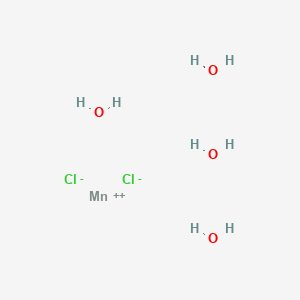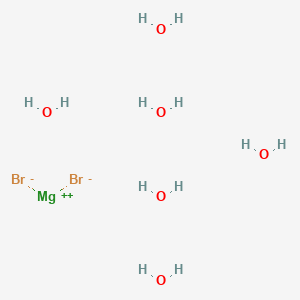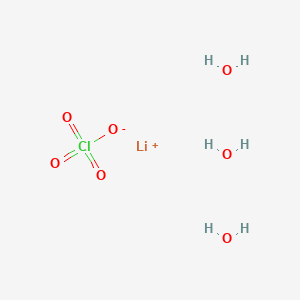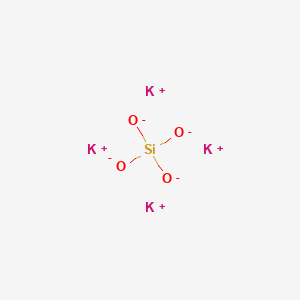
Potassium orthosilicate
Overview
Description
Potassium orthosilicate is a useful research compound. Its molecular formula is K4O4Si and its molecular weight is 248.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality Potassium orthosilicate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium orthosilicate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
CO2 Capture at High Temperature : Lithium orthosilicate (Li4SiO4), doped with potassium carbonate, is identified as a promising material for CO2 capture from flue gas at high temperatures. Its high reactivity and improved sorption properties through doping make it suitable for capturing CO2 in thermal power stations and other large-scale emission sources (Seggiani, Puccini, & Vitolo, 2011).
Kinetics and Mechanism in Chemical Reactions : Studies on the reaction kinetics between lead orthosilicate and potassium carbonate provide insights into the nuclear growth-controlled process and the role of potassium in facilitating these reactions. Such insights are crucial for industrial processes and material science (Ott, 1972).
Agricultural Research : Research has been conducted on the role of potassium in agriculture, highlighting the need for more research on potassium in soils, plant physiology, and nutrition. This includes the study of potassium orthosilicate and its effects on soil fertility and plant growth (Römheld & Kirkby, 2010).
Biological and Pharmacological Studies : Investigations into the diuretic and hypouricemic effects of Orthosiphon stamineus, which contains potassium, in rats offer insights into its potential medicinal uses. This is relevant for the development of treatments for kidney disorders and gout (Arafat et al., 2008).
Material Science Applications : The preparation and characterization of silica–KF composites and their use in fluorination of aromatic substrates demonstrate the utility of potassium-based materials in advanced material synthesis and chemical transformations (Patel, Bochare, & Degani, 2018).
Soil Science and Plant Nutrition : The role of potassium solubilizing bacteria (KSB) in converting insoluble potassium to soluble forms for plant uptake has been studied. This has significant implications for sustainable agriculture and the development of biological fertilizers (Etesami, Emami, & Alikhani, 2017).
properties
IUPAC Name |
tetrapotassium;silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4K.O4Si/c;;;;1-5(2,3)4/q4*+1;-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQWHDODQVOVKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si]([O-])([O-])[O-].[K+].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K4O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium orthosilicate | |
CAS RN |
1312-76-1, 14293-88-0 | |
| Record name | Potassium polysilicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001312761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium orthosilicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014293880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium orthosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM ORTHOSILICATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55R0S6LC84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



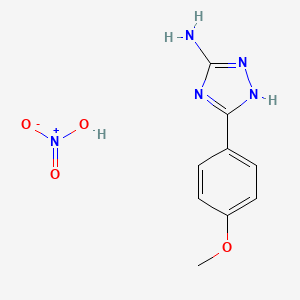

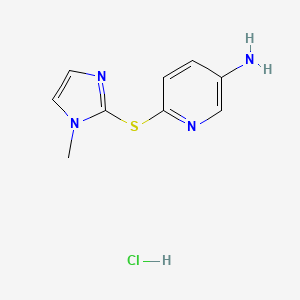
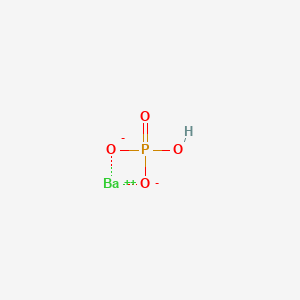
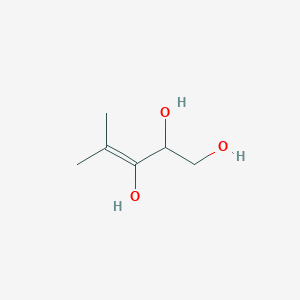
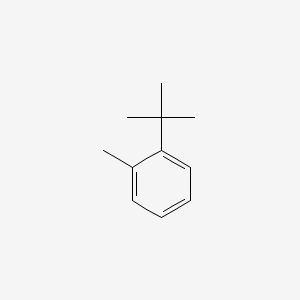
![(2S)-2-azaniumyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B7884929.png)
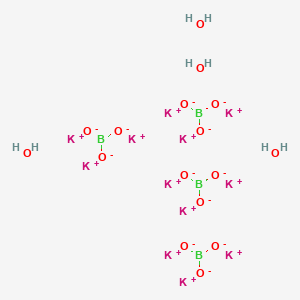
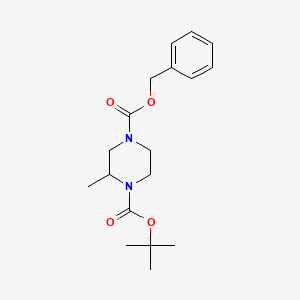
![Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-](/img/structure/B7884960.png)

